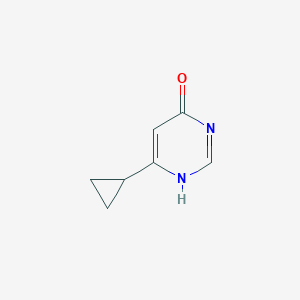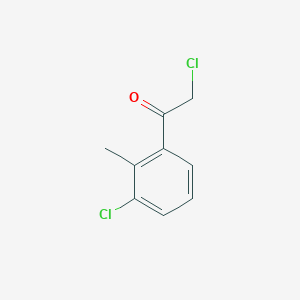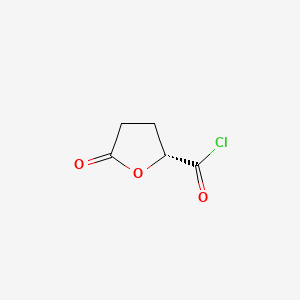
2-Ethoxy-5-methylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5-methylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an ethoxy group at the 2-position and a methyl group at the 5-position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-5-methylbenzoyl chloride can be synthesized through the reaction of 2-ethoxy-5-methylbenzoic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the corresponding acyl chloride. The reaction conditions include:
Reagents: 2-ethoxy-5-methylbenzoic acid, thionyl chloride
Solvent: Anhydrous conditions are preferred
Temperature: Reflux conditions (around 80-85°C)
Duration: Several hours until the reaction is complete
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often using continuous flow reactors and automated systems to control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-ethoxy-5-methylbenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2-ethoxy-5-methylbenzoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols under basic or neutral conditions.
Hydrolysis: Water or aqueous base (e.g., NaOH).
Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl3) in anhydrous conditions.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
2-Ethoxy-5-methylbenzoic acid: Formed by hydrolysis.
Scientific Research Applications
2-Ethoxy-5-methylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2-ethoxy-5-methylbenzoyl group into various molecules.
Biology: Potential use in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: May be involved in the development of new drugs or drug intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethoxy-5-methylbenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound reacts with nucleophiles to form acylated products. The molecular targets and pathways depend on the specific nucleophile and the resulting product. For example, in the formation of an amide, the nucleophilic amine attacks the carbonyl carbon of the acyl chloride, leading to the formation of the amide bond.
Comparison with Similar Compounds
Similar Compounds
Benzoyl chloride: The parent compound without the ethoxy and methyl substituents.
2-Methoxybenzoyl chloride: Similar structure but with a methoxy group instead of an ethoxy group.
4-Methylbenzoyl chloride: Similar structure but with a methyl group at the 4-position instead of the 5-position.
Uniqueness
2-Ethoxy-5-methylbenzoyl chloride is unique due to the presence of both the ethoxy and methyl groups on the benzene ring. These substituents can influence the reactivity and properties of the compound, making it distinct from other benzoyl chloride derivatives. The ethoxy group can provide electron-donating effects, while the methyl group can affect steric hindrance and reactivity.
Properties
IUPAC Name |
2-ethoxy-5-methylbenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-9-5-4-7(2)6-8(9)10(11)12/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHGLBJEKNDUQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20664865 |
Source


|
| Record name | 2-Ethoxy-5-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64507-09-1 |
Source


|
| Record name | 2-Ethoxy-5-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7810326.png)
![5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7810343.png)

![Bicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B7810358.png)









